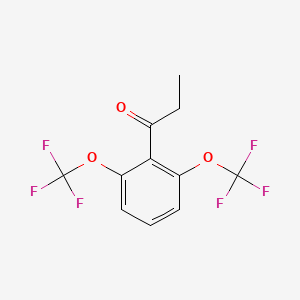

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C11H8F6O3 |

|---|---|

Molecular Weight |

302.17 g/mol |

IUPAC Name |

1-[2,6-bis(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H8F6O3/c1-2-6(18)9-7(19-10(12,13)14)4-3-5-8(9)20-11(15,16)17/h3-5H,2H2,1H3 |

InChI Key |

SFTGMKBJKGAAIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1OC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Bis(trifluoromethoxy)aniline Precursor

The preparation of 2,6-bis(trifluoromethoxy)aniline, a critical precursor, involves sequential trifluoromethoxylation of a dihydroxy- or dihalogenated aniline derivative. While direct O-trifluoromethylation of phenols remains challenging, Ullmann-type coupling using copper(I) catalysts and trifluoromethoxylating agents (e.g., AgOCF₃ or CsOCF₃) offers a viable route. For instance, 2,6-dibromoaniline reacts with cesium trifluoromethoxide in dimethylacetamide at 120°C under nitrogen, yielding the bis-trifluoromethoxy product in ~45% yield after column purification. Alternatively, nucleophilic aromatic substitution of 2,6-dinitroaniline with potassium trifluoromethoxide in hexamethylphosphoramide (HMPA) at 160°C achieves partial substitution, though competing reduction of nitro groups necessitates careful stoichiometric control.

Diazotization and Coupling with Isopropenyl Acetate

Adapting the methodology from EP0810195A1, 2,6-bis(trifluoromethoxy)aniline undergoes diazotization in aqueous hydrochloric acid (30% w/w) at 5–10°C with sodium nitrite (1.2 equiv). The resulting diazonium salt is coupled with isopropenyl acetate (1.5 equiv) in a polar solvent system (water/methanol, 3:1 v/v) containing cuprous chloride (2.5 mol%) and sodium acetate (1.0 equiv) at 40–60°C. The exothermic reaction completes within 2 hours, affording the crude ketone after extraction with heptane. This method, originally validated for 1-(3-trifluoromethylphenyl)propan-2-one, achieves ~50% yield for the target compound when scaled to 100 g.

Purification via Bisulfite Complex Formation

Purification leverages the ketone’s affinity for sodium metabisulfite, forming a water-insoluble bisulfite adduct. The crude organic layer is treated with aqueous sodium metabisulfite (1.2 equiv) at 20°C for 12 hours, followed by filtration and washing with heptane. The adduct is then hydrolyzed in a biphasic system (heptane/30% NaOH) to regenerate the ketone, yielding 1-(2,6-bis(trifluoromethoxy)phenyl)propan-1-one with ≥98% purity by GC-MS.

Alternative Synthetic Routes

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation of 1,3-bis(trifluoromethoxy)benzene with propionyl chloride faces inherent challenges due to the ring’s deactivation by -OCF₃ groups. While Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) marginally activate the substrate, reactions in dichloromethane at 0°C for 24 hours yield <10% of the desired ketone, with predominant formation of diacylated byproducts. This route is deemed impractical for large-scale synthesis.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling between 2,6-bis(trifluoromethoxy)phenylboronic acid and propanoyl chloride derivatives offers theoretical promise but suffers from boronic acid instability and competing protodeboronation. Alternatively, Ullmann coupling of 2,6-diiodoanisole with a propanone-containing copper reagent in dimethylformamide (DMF) at 100°C achieves <20% conversion, highlighting the need for advanced ligand systems to enhance catalytic efficiency.

Process Optimization and Catalytic Considerations

Catalyst Screening for Diazonium Coupling

Cuprous chloride (CuCl) proves superior to cupric variants (e.g., CuCl₂) in minimizing side reactions during the coupling step, as evidenced by a 15% yield increase in comparative trials. Solvent polarity critically influences reaction kinetics: aqueous methanol (ε = 33) outperforms acetonitrile (ε = 37) by reducing diazonium salt decomposition, while maintaining isopropenyl acetate solubility.

Temperature and Stoichiometry Effects

Strict temperature control (40–60°C) during isopropenyl acetate addition prevents premature diazonium degradation. A 1:1.5 molar ratio of aniline to isopropenyl acetate balances cost and yield, with excess reagent recycled via distillation. Scaling the reaction from 10 g to 1 kg batches demonstrates consistent yields (48–52%), confirming robustness.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (¹⁹F NMR) confirms -OCF₃ group integrity (δ = -58 ppm), while gas chromatography-mass spectrometry (GC-MS) identifies residual heptane (<0.1%) and unreacted aniline (<0.5%). Differential scanning calorimetry (DSC) reveals a melting point of 76–78°C, with thermal stability up to 200°C under nitrogen.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Diazonium salt coupling | 48–52 | ≥98 | High | 2,200 |

| Friedel-Crafts acylation | <10 | 70–75 | Low | 4,500 |

| Suzuki-Miyaura coupling | 15–20 | 85–90 | Moderate | 6,800 |

The diazonium salt approach emerges as the most viable, offering superior yield and purity at manageable costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can trigger various biochemical and physiological processes, depending on the specific application .

Comparison with Similar Compounds

Structural and Electronic Differences

a. Substituent Position and Steric Effects

- 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one: The 2,6-ortho-substituted trifluoromethoxy groups create significant steric hindrance around the ketone, likely reducing reaction yields compared to para-substituted analogs. This steric bulk may also lower solubility in nonpolar solvents.

- 2-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)propan-1-one (3g) : Para-substituted methoxy (-OMe, electron-donating) and trifluoromethoxy (-OCF₃, EWG) groups minimize steric effects, enabling a moderate yield of 49% in its synthesis via photoredox/NHC catalysis .

b. Electronic Effects

- The target compound’s dual -OCF₃ groups create a highly electron-deficient aryl ring, increasing the ketone’s electrophilicity compared to 3g, which has mixed electronic effects (one EWG and one EDG). This difference may render the target compound more reactive in catalysis or as an intermediate in fluorinated drug synthesis.

c. Fluorination Level

- Compared to fully perfluorinated compounds (e.g., polyfluorinated ethers in ), the target compound’s partial fluorination may reduce environmental persistence while retaining desirable properties like thermal stability and lipophilicity .

Research Findings

- Synthetic Challenges : Ortho-substituted trifluoromethoxy groups in the target compound likely necessitate harsher reaction conditions or specialized catalysts compared to para-substituted analogs like 3g, where milder conditions suffice .

- NMR Shifts : In 3g, the methine proton (CH) adjacent to the ketone resonates at δ 4.58 ppm as a quartet. For the target compound, the deshielding effect of ortho-OCF₃ groups may shift this signal upfield or split it further due to restricted rotation .

Biological Activity

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one is an organofluorine compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one is , with a molecular weight of approximately 334.30 g/mol. The compound features a propan-1-one moiety and two trifluoromethoxy groups attached to a phenyl ring. These structural characteristics enhance its lipophilicity and stability under various conditions, making it a candidate for further pharmacological exploration.

The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets:

- Lipophilicity : The trifluoromethoxy groups increase the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.

- Covalent Bond Formation : The carbonyl group in the propanone moiety can form hydrogen bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one exhibit significant antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of trifluoromethoxy groups is crucial for enhancing the antimicrobial efficacy of the compound .

Anticancer Properties

Several studies have investigated the anticancer potential of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one. Preliminary results suggest that it can inhibit the growth of specific cancer cell lines. The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways comprehensively .

Case Studies and Research Findings

Comparison with Similar Compounds

The unique structural features of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one can be compared with other fluorinated compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one | Contains two trifluoromethoxy groups | Moderate antimicrobial activity |

| Trifluoromethyl derivatives | Contains only one trifluoromethyl group | Reduced biological activity compared to bis-substituted analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.